molecular formula C11H10FNS B1411812 5-Fluoro-2-thiophen-3-yl-benzylamine CAS No. 1697926-28-5

5-Fluoro-2-thiophen-3-yl-benzylamine

Cat. No.: B1411812
CAS No.: 1697926-28-5
M. Wt: 207.27 g/mol
InChI Key: KRNZNHIENMFSBD-UHFFFAOYSA-N
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Description

5-Fluoro-2-thiophen-3-yl-benzylamine is a chemical compound that features a benzylamine group substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom and the thiophene ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-thiophen-3-yl-benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions, alkoxide ions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Hydroxylated or alkoxylated benzyl derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-thiophen-2-yl-benzylamine: Similar structure but with the fluorine atom at a different position.

    5-Chloro-2-thiophen-3-yl-benzylamine: Chlorine atom instead of fluorine.

    5-Fluoro-2-thiophen-3-yl-phenylamine: Phenylamine group instead of benzylamine.

Uniqueness

5-Fluoro-2-thiophen-3-yl-benzylamine is unique due to the specific positioning of the fluorine atom and the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-fluoro-2-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-10-1-2-11(9(5-10)6-13)8-3-4-14-7-8/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNZNHIENMFSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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